molecular formula C5H11NO3 B12902821 2-Methoxypropyl carbamate

2-Methoxypropyl carbamate

Cat. No.: B12902821
M. Wt: 133.15 g/mol
InChI Key: SCJASEYFWGAZAT-UHFFFAOYSA-N
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Description

2-Methoxypropyl carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. The unique structure of this compound, which includes a methoxypropyl group attached to the carbamate moiety, imparts specific chemical properties that make it valuable in different scientific and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypropyl carbamate can be synthesized through several methods. One common approach involves the reaction of methoxypropylamine with carbon dioxide in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the carbamate ester. Another method involves the reaction of methoxypropyl alcohol with an isocyanate, such as methyl isocyanate, to form the desired carbamate.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous synthesis processes. For example, the reaction of carbon dioxide with methoxypropylamine can be carried out in a continuous flow reactor, which allows for efficient and scalable production. The use of catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypropyl carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

    Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-methoxypropyl carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects. For example, carbamate-based drugs can inhibit cholinesterase enzymes, which play a role in neurotransmission .

Comparison with Similar Compounds

Uniqueness: 2-Methoxypropyl carbamate stands out due to its specific methoxypropyl group, which imparts unique chemical properties. This group enhances the compound’s solubility, stability, and reactivity, making it suitable for a wide range of applications. Additionally, the compound’s ability to form stable carbamate-enzyme complexes makes it valuable in medicinal chemistry and drug design .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

2-methoxypropyl carbamate

InChI

InChI=1S/C5H11NO3/c1-4(8-2)3-9-5(6)7/h4H,3H2,1-2H3,(H2,6,7)

InChI Key

SCJASEYFWGAZAT-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)N)OC

Origin of Product

United States

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